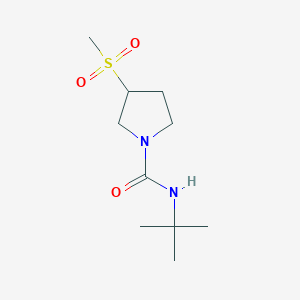
N-(tert-butyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(tert-butyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide, commonly known as Boc-3-pyrroline-1-carboxamide, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrrolidine carboxamides and has been extensively studied for its diverse biological activities.
Scientific Research Applications
Synthetic Chemistry Applications
Research in synthetic chemistry has explored compounds with tert-butyl and pyrrolidine structures for their utility in chemical reactions and synthesis. For example, studies on the reaction of magnesiated bases on substituted pyridines have shown that compounds similar to the one can undergo deprotonation or 1,4-addition, leading to the formation of useful derivatives for further chemical synthesis (Bonnet et al., 2001). This highlights the role of such compounds in facilitating complex chemical transformations.
Material Science and Polymer Research
In the field of material science and polymer research, derivatives of tert-butyl and pyrrolidine have been utilized in the synthesis and characterization of new soluble polyamides. These polymers exhibit excellent solubility in a variety of solvents and have high glass-transition temperatures, indicating their potential use in high-performance materials (Liaw et al., 2000). Such research underscores the importance of these compounds in developing new materials with desirable physical and chemical properties.
Organic and Medicinal Chemistry
Within organic and medicinal chemistry, tert-butyl and pyrrolidine structures have been investigated for their use in the asymmetric synthesis of amines. The versatility of N-tert-butanesulfinyl imines, for instance, has been demonstrated in the synthesis of a wide range of highly enantioenriched amines, showcasing the utility of these structures in creating compounds with potential therapeutic applications (Ellman et al., 2002).
properties
IUPAC Name |
N-tert-butyl-3-methylsulfonylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3S/c1-10(2,3)11-9(13)12-6-5-8(7-12)16(4,14)15/h8H,5-7H2,1-4H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYRZEOECAWSEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(C1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-{2-[4-(4-methylphenyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitrovinyl}aniline](/img/structure/B2435877.png)
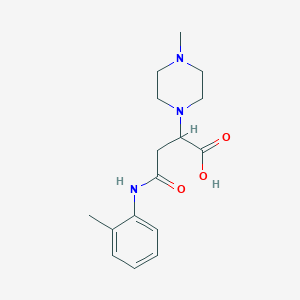
![1-chloro-1,1-difluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-butanol](/img/structure/B2435879.png)
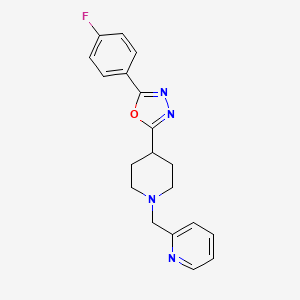
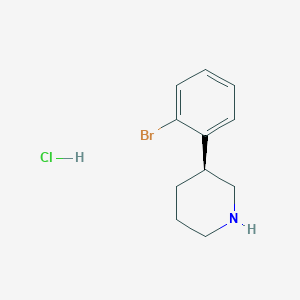
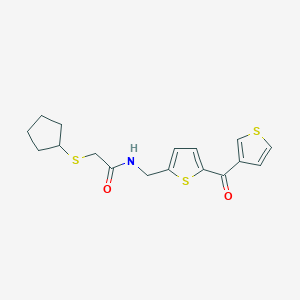
![2-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2435885.png)

![N-[(4-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide](/img/structure/B2435893.png)
![(2E)-2-cyano-3-[4-(prop-2-en-1-yloxy)phenyl]-N-(pyridin-2-yl)prop-2-enamide](/img/structure/B2435894.png)
![2-((4-nitrobenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2435895.png)
![2-[(3S,3aR,6aR)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetic acid;hydrochloride](/img/structure/B2435896.png)
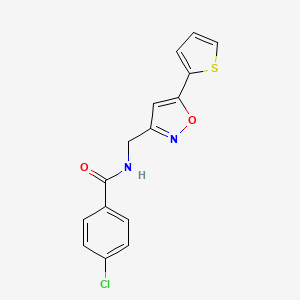
![N-[4-chloro-3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide](/img/structure/B2435900.png)